7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane
Description
Properties
Molecular Formula |
C12H13F2N |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
7,7-difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H13F2N/c13-12(14)10-6-7-15-8-11(10,12)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2 |
InChI Key |
YKJSDHUXOGENKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2(C1C2(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate precursors, such as a phenyl-substituted cyclopropane and a fluorinating agent.
Cyclization: The cyclopropane undergoes a cyclization reaction to form the bicyclic structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of addition products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various medical conditions.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azabicyclo Core
Fluorinated Derivatives
- 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane (CAS 1416013-70-1) Key Differences: Replaces the phenyl group with a methyl group. Implications: Reduced steric bulk and aromatic interactions may lower binding affinity to aromatic-rich targets (e.g., monoamine transporters). Similarity score: 0.91 .
- 7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride (CAS 1818847-27-6)
Halogen-Substituted Analogs
- (1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane (CAS 1807939-56-5) Key Differences: Bromine replaces fluorine at the 7-position. Implications: Higher molecular weight (254.95 vs. ~195 for difluoro-phenyl analog) and larger atomic radius may reduce metabolic stability. No pharmacological data reported .
- 7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride (CAS 1803584-25-9)
Functionalized Azabicyclo Derivatives with Pharmacological Data
- 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane
- Key Differences : Dichlorophenyl and methoxymethyl substituents.
- Pharmacological Profile :
- Potency: High in vitro activity at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters (IC₅₀ < 10 nM).
- Developability: Excellent oral bioavailability (>80%) and brain penetration in rodent models .
Azabicyclo Compounds with Alternative Ring Systems
Physicochemical and Pharmacokinetic Properties
Biological Activity
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane is a bicyclic compound notable for its unique azabicyclo structure and potential biological activities. With the molecular formula CHFN and a molecular weight of approximately 245.7 g/mol, this compound features two fluorine atoms at the 7-position and a phenyl group at the 1-position, contributing to its distinctive properties and potential medicinal applications.
The presence of fluorine atoms enhances the lipophilicity of the compound, which may improve its ability to cross biological membranes compared to its analogs. This characteristic is crucial for its pharmacological activity, particularly in neurological disorders and other therapeutic areas.
| Property | Value |
|---|---|
| Chemical Formula | CHFN |
| Molecular Weight | 245.7 g/mol |
| Appearance | Powder |
| Storage Temperature | Room temperature |
Biological Activity
Research indicates that this compound may exhibit significant biological activities, particularly in the realm of medicinal chemistry. The compound's structure suggests potential interactions with various biological targets, including receptors involved in neurological functions.
Anticancer Activity
In vitro studies have shown that compounds structurally related to this compound demonstrate promising anticancer properties:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung carcinoma), and HepG2 (liver cancer).
| Cell Line | IC Value (μM) | Reference Drug IC (μM) |
|---|---|---|
| MCF-7 | 63.2 ± 2.9 | Doxorubicin: 0.877 |
| A549 | 3.62 | Doxorubicin: 8.13 |
| HepG2 | 84.9 ± 5.9 | Not specified |
These results indicate that the compound exhibits selective cytotoxicity toward cancer cells while showing minimal toxicity to normal cell lines.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Kinases : Studies have shown that similar compounds can inhibit ERK1/2 kinases, which are crucial for cell cycle progression.
- Induction of Apoptosis : Activation of caspases involved in programmed cell death has been observed, suggesting that the compound may promote apoptosis in cancer cells.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Fluorinated Compounds : A study demonstrated that fluorinated derivatives exhibit enhanced anticancer activity compared to their non-fluorinated counterparts due to increased lipophilicity and receptor binding affinity.
- Structure-Activity Relationship (SAR) : Analysis indicated that modifications at specific positions on the bicyclic structure significantly influence biological activity, with fluorine substitutions often enhancing efficacy against various cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
